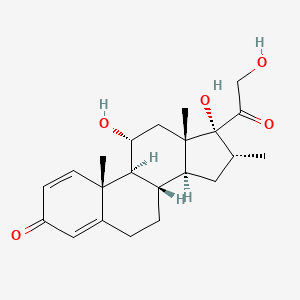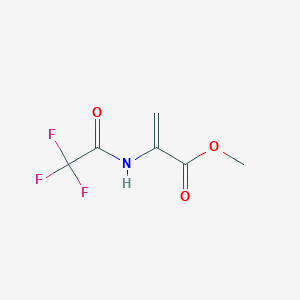
Diisopropyl Allylboronate
概要
説明
Diisopropyl allylboronate, also known as allylboronic acid diisopropyl ester, is an organoboron compound with the molecular formula C₉H₁₉BO₂ and a molecular weight of 170.06 g/mol . This compound is a clear liquid at room temperature and is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: Diisopropyl allylboronate can be synthesized through the reaction of allylboronic acid with isopropanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and may require a dehydrating agent to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the product meets stringent quality standards.
化学反応の分析
Types of Reactions: Diisopropyl allylboronate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Catalysts like palladium or nickel are frequently employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various boronic acids, boronates, and boranes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Diisopropyl allylboronate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential use in drug development is ongoing, particularly for compounds that require precise carbon-carbon bond formation.
Industry: It is used in the production of polymers and other materials that require boron-containing intermediates.
作用機序
The mechanism by which diisopropyl allylboronate exerts its effects is primarily through its ability to form stable carbon-boron bonds. These bonds can be further manipulated in various chemical reactions to form desired products. The molecular targets and pathways involved include the activation of boron centers, which facilitate the formation of new carbon-carbon bonds in organic synthesis.
類似化合物との比較
Triisopropyl borate: Another boron-containing compound used in organic synthesis.
Allylboronic acid pinacol ester: Similar in structure but with different ester groups.
Phenylboronic acid: Commonly used in Suzuki-Miyaura reactions but with a phenyl group instead of an allyl group.
Uniqueness: Diisopropyl allylboronate is unique due to its specific ester groups, which provide distinct reactivity and stability compared to other boronates. This makes it particularly useful in reactions where precise control over the formation of carbon-carbon bonds is required.
特性
IUPAC Name |
di(propan-2-yloxy)-prop-2-enylborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-6-7-10(11-8(2)3)12-9(4)5/h6,8-9H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLTONTMJTRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC=C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465712 | |
| Record name | Diisopropyl Allylboronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51851-79-7 | |
| Record name | Diisopropyl Allylboronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl Allylboronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















